

# Technical Guide: 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

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## Compound of Interest

**Compound Name:** 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

**Cat. No.:** B1291619

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CAS Number: 771-81-3

## A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its potential role as a kinase inhibitor, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

## Physicochemical Properties

**4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid** is a pyrimidine derivative with the molecular formula  $C_6H_7N_3O_2S$ .<sup>[1]</sup> Its structure features a pyrimidine core substituted with an amino group, a methylthio group, and a carboxylic acid group, making it a versatile scaffold for chemical modifications. A summary of its key physicochemical properties is presented in Table 1.

| Property                     | Value   | Source              |
|------------------------------|---|---------------------|
| CAS Number                   | 771-81-3  | <a href="#">[1]</a> |
| Molecular Formula            | C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub> S | <a href="#">[1]</a> |
| Molecular Weight             | 185.21 g/mol  | <a href="#">[1]</a> |
| IUPAC Name                   | 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid        | <a href="#">[1]</a> |
| Appearance                   | Solid   |                     |
| XLogP3                       | 0.8   | <a href="#">[1]</a> |
| Hydrogen Bond Donor Count    | 2   | <a href="#">[1]</a> |
| Hydrogen Bond Acceptor Count | 5   | <a href="#">[1]</a> |
| Rotatable Bond Count         | 2   | <a href="#">[1]</a> |

## Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

The primary synthetic route to **4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid** involves the hydrolysis of its corresponding ethyl ester, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. The following is a detailed experimental protocol for this conversion.

### Experimental Protocol: Hydrolysis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Objective: To synthesize **4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid** via the hydrolysis of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

Materials:

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

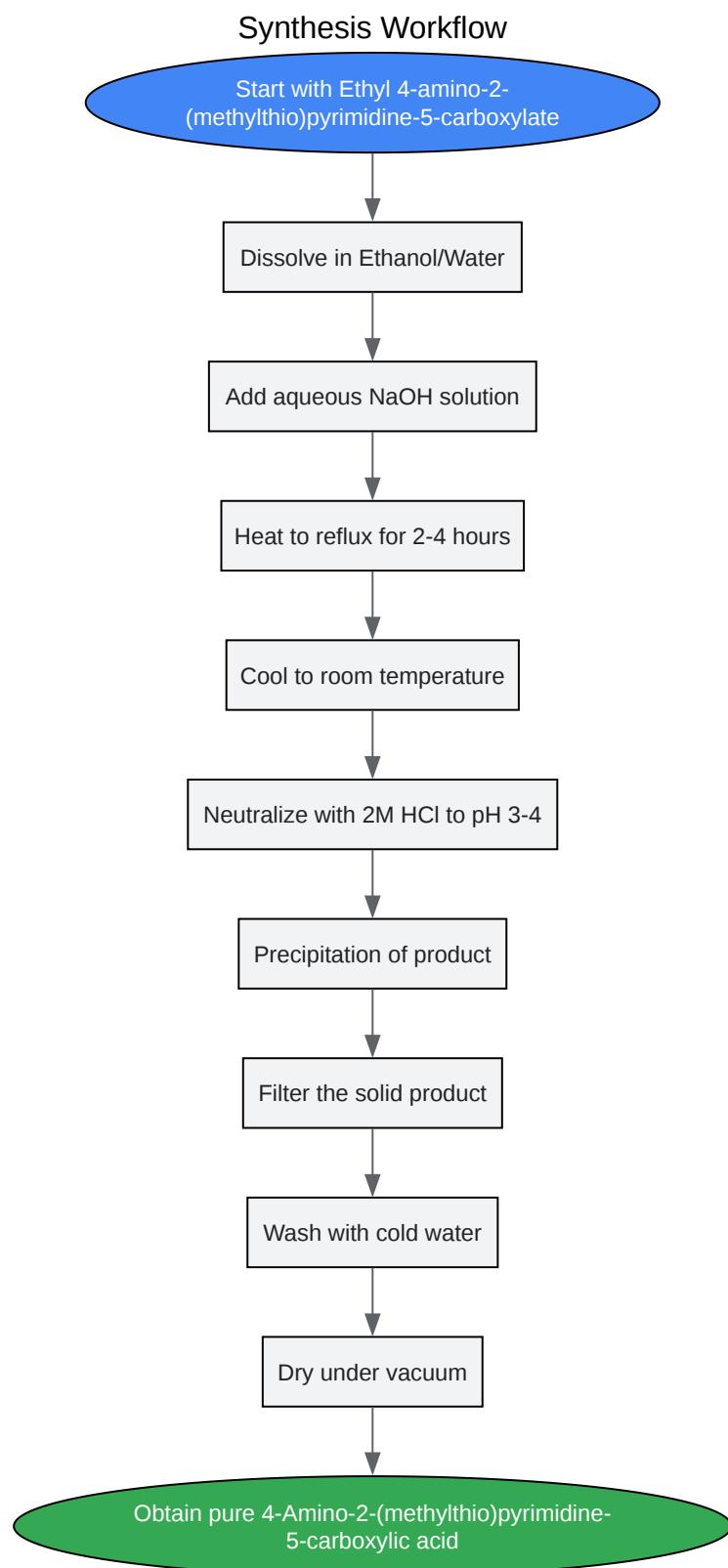
- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Water (H<sub>2</sub>O)
- Hydrochloric acid (HCl), 2M
- Distilled water
- Magnetic stirrer with heating plate
- Round-bottom flask
- Reflux condenser
- pH meter or pH paper
- Büchner funnel and filter paper
- Beakers and other standard laboratory glassware

**Procedure:**

- Reaction Setup: In a round-bottom flask, dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).
- Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2-3 equivalents) in water.
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of 2M hydrochloric acid until the pH reaches approximately 3-4. The product will precipitate out of the solution.

- Isolation of Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing and Drying: Wash the collected solid with cold distilled water to remove any inorganic impurities. Dry the product under vacuum to obtain **4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

Below is a workflow diagram illustrating the synthesis process.



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A flowchart of the synthesis of the target compound.

## Biological Activity and Signaling Pathway Inhibition

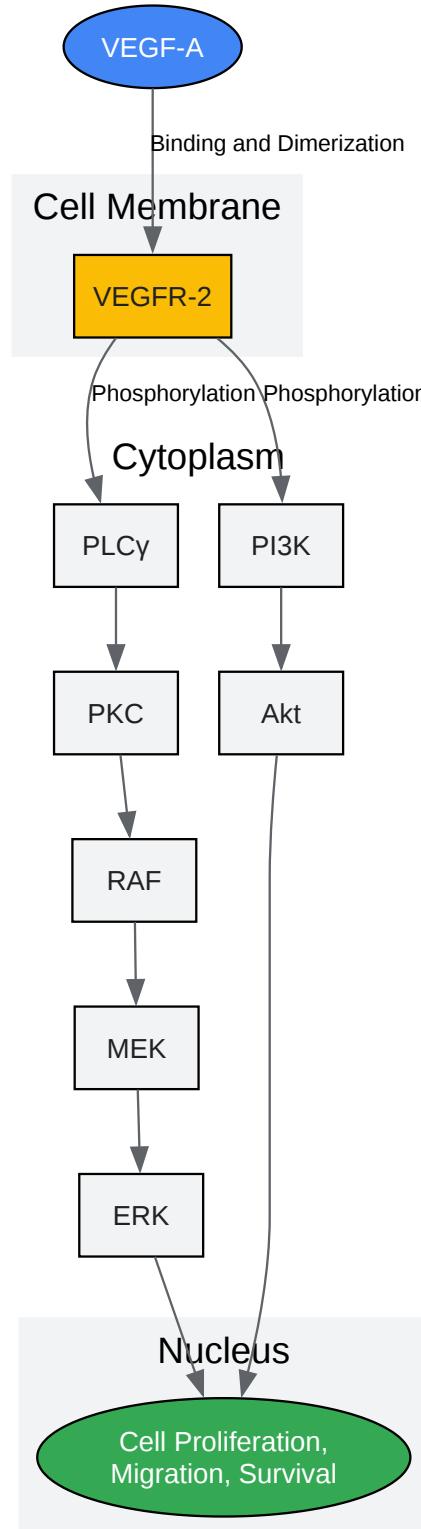
Derivatives of 4-aminopyrimidine are recognized as a privileged scaffold in the development of protein kinase inhibitors.[\[2\]](#)[\[3\]](#)[\[4\]](#) These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## VEGFR-2 Signaling Pathway

VEGF-A, upon binding to VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This activation triggers a cascade of downstream signaling pathways, including the PLC $\gamma$ -PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in the formation of new blood vessels (angiogenesis).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

The diagram below illustrates the VEGFR-2 signaling pathway.

## VEGFR-2 Signaling Pathway

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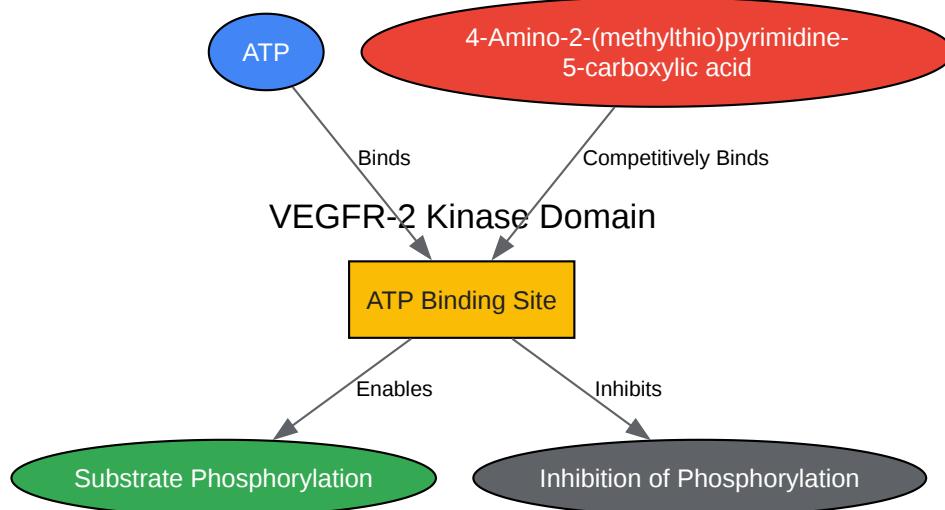
An overview of the VEGFR-2 signaling cascade.

## Inhibition of VEGFR-2 Signaling

**4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid**, as a 4-aminopyrimidine derivative, is hypothesized to function as a Type I kinase inhibitor, competing with ATP for binding to the catalytic site of the VEGFR-2 kinase domain. This binding prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis. This mechanism of action makes it a compound of interest for the development of anti-cancer therapies, as tumors rely on angiogenesis for growth and metastasis.

The following diagram illustrates the proposed mechanism of inhibition.

Inhibition of VEGFR-2 by 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid



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Competitive inhibition at the ATP-binding site.

## Conclusion

**4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid** is a valuable building block for the development of novel therapeutics, particularly in the area of oncology. Its straightforward synthesis from its ethyl ester and the established role of the 4-aminopyrimidine scaffold as a

kinase inhibitor make it an attractive candidate for further investigation. The potential for this compound to inhibit the VEGFR-2 signaling pathway highlights its promise as an anti-angiogenic agent. This guide provides a foundational resource for researchers and drug development professionals working with this and related compounds.

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## References

- 1. 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | C<sub>6</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub>S | CID 22134738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 5. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MCF-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. biorbyt.com [biorbyt.com]
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